2H-Indeno[2,1-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
244-41-7 |
|---|---|
Molecular Formula |
C12H9N |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C12H9N/c1-2-4-11-9(3-1)7-10-8-13-6-5-12(10)11/h1-8,13H |
InChI Key |
KIPLRLPCPJUKIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CNC=CC3=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Indeno 2,1 C Pyridine and Its Derivatives
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. dovepress.com This approach is highly valued for its efficiency, atom economy, and the ability to generate diverse molecular libraries. dovepress.commdpi.com
One-Pot Three-Component Coupling Reactions
One-pot, three-component coupling reactions are a significant subclass of MCRs used to synthesize a variety of heterocyclic compounds, including derivatives of 2H-Indeno[2,1-c]pyridine. eurekaselect.comrsc.org These reactions are designed to proceed sequentially in a single reaction vessel, avoiding the need for isolation and purification of intermediates.
The synthesis of certain indenopyridine derivatives involves a one-pot, three-component reaction that culminates in the aromatization of a pyridine (B92270) ring. For instance, the reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione, promoted by potassium carbonate, leads to the formation of chromeno[2,3-b]indeno[2,1-e]pyridine derivatives. researchgate.net This process involves a cascade of reactions including a selective nucleophilic addition, C-C bond cleavage, and hetero-Diels-Alder reactions, followed by aromatization to yield the final stable heterocyclic system. researchgate.net
Catalysis plays a crucial role in enhancing the efficiency and selectivity of multi-component reactions. Nano CeO2/ZnO has been utilized as a heterogeneous and recyclable catalyst for the synthesis of indenopyridine derivatives. echemcom.comsamipubco.comechemcom.com This nanocatalyst acts as a Lewis acid, activating carbonyl groups and facilitating the reaction cascade. echemcom.com The use of CeO2/ZnO nanoparticles offers advantages such as high efficiency, mild reaction conditions (reflux), and the ability to be recovered and reused. echemcom.comsamipubco.comechemcom.com The structural and morphological properties of CeO2/ZnO nanocomposites, often synthesized via methods like solution combustion, contribute to their catalytic activity. mdpi.com
Table 1: Comparison of Catalysts for Indeno[1,2-b]pyridine Synthesis
| Catalyst | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Nano CeO2/ZnO | Reflux | 45 | 94 |
| ZnO | Reflux | 60 | 90 |
| CeO2 | Reflux | 75 | 85 |
| No Catalyst | Reflux | 120 | 20 |
This table is based on data presented for the synthesis of a model indeno[1,2-b]pyridine derivative. echemcom.com
Three-Component Domino Reactions
Domino reactions, a type of multi-component reaction, involve a sequence of intramolecular and intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. nih.gov
A notable strategy in the synthesis of polyfunctionalized indeno[2,1-c]pyridine derivatives is a three-component domino reaction that proceeds through the cleavage of a carbon-carbon (C-C) bond. nih.govacs.org This approach provides access to complex nitrogen-containing heterocycles from simple starting materials. nih.govacs.org The reaction mechanism can involve a Knoevenagel condensation followed by a Michael addition, leading to an intermediate that undergoes an intramolecular nucleophilic addition and subsequent rearrangement involving C-C bond cleavage to form the final product. medcraveonline.com
The development of transition-metal-free synthetic methods is a significant goal in organic chemistry to avoid the cost and potential toxicity of metal catalysts. clockss.orguni-regensburg.de A concise and efficient three-component domino reaction for the synthesis of polyfunctionalized indeno[2,1-c]pyridine derivatives has been successfully developed under transition-metal-free conditions. nih.govacs.org This reaction is typically carried out by mixing three common starting materials in ethanol (B145695) in the presence of a base like sodium hydroxide, often under microwave irradiation to accelerate the reaction. nih.govacs.org
Table 2: Examples of Synthesized this compound Derivatives via Domino Reaction
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1,3-Indandione | Malononitrile (B47326) | Aromatic Aldehyde | Polyfunctionalized Indeno[2,1-c]pyridine | High |
This table represents a generalized scheme for the synthesis of various derivatives. Specific yields are dependent on the substrates used. nih.govacs.org
Pinner-Type Reactions for Carbonitrile Derivatives
The Pinner reaction, a classic method for the synthesis of iminoesters from nitriles and alcohols in the presence of an acid catalyst, has been adapted for the construction of the this compound ring system. researchgate.netnih.gov This methodology is particularly useful for preparing carbonitrile-substituted indenopyridines.
A notable example involves the reaction of 2-((E)-2-((dimethylamino)methylene)-1,2-dihydro-5,6-dimethoxyinden-3-ylidene)malononitrile with dry hydrogen chloride gas. This reaction proceeds to yield 3-chloro-6,7-dimethoxy-9H-indeno[2,1-c]pyridine-4-carbonitrile in good yield. researchgate.netresearchgate.net The resulting chloro-substituted indenopyridine is a versatile intermediate that can undergo subsequent nucleophilic aromatic substitution (SNAr) reactions with various nucleophiles to introduce further diversity into the molecular scaffold. researchgate.netresearchgate.net
The general mechanism of the Pinner reaction involves the protonation of the nitrile nitrogen, followed by nucleophilic attack of the alcohol to form an imino ether salt, known as a Pinner salt. researchgate.netnih.gov In the context of indenopyridine synthesis, an intramolecular cyclization follows, leading to the formation of the fused pyridine ring.
Table 1: Pinner-Type Synthesis of a this compound Derivative
| Starting Material | Reagent | Product | Yield |
| 2-((E)-2-((dimethylamino)methylene)-1,2-dihydro-5,6-dimethoxyinden-3-ylidene)malononitrile | Dry HCl gas | 3-chloro-6,7-dimethoxy-9H-indeno[2,1-c]pyridine-4-carbonitrile | Good researchgate.netresearchgate.net |
Reactions Involving Malononitrile and Related Nitriles
Malononitrile is a key building block in the synthesis of a variety of heterocyclic compounds, including this compound derivatives. Its activated methylene (B1212753) group and two nitrile functionalities allow for its participation in diverse condensation and cyclization reactions.
One effective approach is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and indane-1,3-dione. tandfonline.comresearchgate.net This method provides an environmentally benign and efficient route to indenopyridine and indenopyran derivatives. tandfonline.comresearchgate.net The course of the reaction, leading to either the indenopyridine or indenopyran, can be directed by a selective Michael addition of either indane-1,3-dione or malononitrile to the initially formed Knoevenagel condensation product. tandfonline.comresearchgate.net The use of CuO nanoparticles as a catalyst in water at room temperature has been shown to facilitate this transformation, often completing within 30 minutes. tandfonline.comresearchgate.netresearchgate.netijcce.ac.ireco-vector.comorientjchem.org
Another strategy involves the condensation of pre-formed adducts of indane-1,3-dione derivatives with malononitrile. For instance, adducts prepared by reacting indane-1,3-dione derivatives with phenyl isothiocyanate can be condensed with malononitrile in refluxing glacial acetic acid with ammonium (B1175870) acetate (B1210297) as a catalyst to afford indeno[2,1-c]pyridines. ekb.eg
Table 2: Synthesis of Indeno[2,1-c]pyridine Derivatives Involving Malononitrile
| Aldehyde/Indane Derivative | Other Reactants | Catalyst/Conditions | Product Type |
| Aromatic Aldehydes | Malononitrile, Indane-1,3-dione | CuO nanoparticles, Water, Room Temperature | Indeno-pyridine derivatives tandfonline.comresearchgate.net |
| Adduct of Indane-1,3-dione derivative and phenyl isothiocyanate | Malononitrile | Acetic acid, Ammonium acetate, Reflux | Indeno[2,1-c]pyridines ekb.eg |
| Ninhydrin | Malononitrile, various diamines | Water, Room Temperature, Catalyst-free | Imidazolidin-2-ylidene-indenedione derivatives nih.gov |
Reactions with Indane-1,3-dione Derivatives
Indane-1,3-dione and its derivatives are versatile precursors for the synthesis of a wide array of fused heterocyclic systems, including indenopyridines. Multicomponent reactions involving indane-1,3-dione are particularly powerful for rapidly building molecular complexity.
A common and effective strategy is the three-component reaction of indane-1,3-dione, an aldehyde, and an amine-containing compound. ekb.egtandfonline.com This reaction can be catalyzed by various reagents and conditions, including microwave irradiation, which often leads to improved yields and shorter reaction times. tandfonline.com For instance, the microwave-assisted reaction of indane-1,3-dione, aromatic aldehydes, and 1- or 2-naphthylamine (B18577) in water at 100 °C yields benzo[h]indeno[1,2-b]quinolines and benzo[f]indeno[1,2-b]quinolines, respectively, in high yields (93-98%). tandfonline.com
The reaction of indane-1,3-dione with malononitrile and aromatic aldehydes, as mentioned previously, also falls under this category and represents a significant route to functionalized indenopyridines. tandfonline.comresearchgate.netekb.eg The reaction of 2-(arylmethylene)-1H-indene-1,3-(2H)-diones with active methylene nitriles like malononitrile derivatives in the presence of a base such as piperidine (B6355638) can lead to the formation of indeno[1,2-b]pyrans, which are isomeric to the target indenopyridines. ekb.eg Careful control of reaction conditions is therefore crucial to favor the formation of the desired nitrogen-containing heterocycle.
Table 3: Synthesis of Indenopyridine Derivatives from Indane-1,3-dione
| Indane-1,3-dione Reactant | Other Reactants | Conditions | Product Type | Yield Range |
| Indane-1,3-dione | Aromatic aldehydes, 1- or 2-Naphthylamine | Microwave, Water, 100 °C | Benzo[h]- or Benzo[f]indeno[1,2-b]quinolines tandfonline.com | 93-98% |
| Indane-1,3-dione | Aromatic aldehydes, 4-Amino-2H-chromen-2-one | Microwave, Acetic acid-ethylene glycol, 120 °C | Chromeno[4,3-b]indeno[2,1-e]pyridines tandfonline.com | 92-95% |
| Indane-1,3-dione | Aromatic aldehydes, Malononitrile | CuO nanoparticles, Water, Room Temperature | Indeno[1,2-b]pyridine-3-carbonitriles tandfonline.comresearchgate.net | High |
| Indane-1,3-dione | Aromatic aldehydes, Enamines of cyclohexan-1,3-diones | Acetic acid at 120 °C or Water at 100 °C | Indeno[1,2-b]pyridinone derivatives tandfonline.com | 82-97% |
Rearrangement-Based Synthetic Routes
Rearrangement reactions offer elegant and often stereoselective pathways to complex molecular architectures from simpler precursors. In the context of indenopyridine synthesis, aza-semipinacol-type rearrangements have emerged as a powerful tool for constructing the core structure with control over stereochemistry.
Aza-Semipinacol-Type Rearrangement Strategies
The aza-semipinacol rearrangement is a valuable transformation in organic synthesis for the construction of nitrogen-containing molecules. acs.orgresearchgate.netnih.govresearchgate.netfigshare.commdpi.comnih.gov This type of rearrangement has been successfully applied to the synthesis of functionalized indeno[1,2-b]pyridin-2-ones. The key step involves the 1,2-migration of a group to an electron-deficient nitrogen center, often an N-acyliminium ion intermediate.
A recently developed strategy utilizes readily available 6-benzyl-3,6-dihydropyridin-2(1H)-ones as substrates. acs.orgresearchgate.netnih.govresearchgate.netfigshare.commdpi.comnih.gov Treatment of these precursors with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) triggers a cascade of reactions, including the formation of an N-acyliminium ion, which then undergoes an aza-semipinacol-type rearrangement. acs.orgnih.gov This rearrangement is characterized by the transfer of the benzyl (B1604629) group from the C6 to the C5 position of the lactam ring, leading to the formation of an all-carbon quaternary center at C5. acs.orgnih.gov
The reaction is proposed to proceed via the formation of a 6-hydroxy lactam intermediate, which, under the influence of a Lewis acid, generates the crucial N-acyliminium ion that subsequently rearranges. nih.gov The use of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has been found to be effective in promoting the conversion of the 6-hydroxy lactam intermediate to the final indenopyridin-2-one product in good yields. nih.gov
Benzyl Group Transfer Mechanisms in Indenopyridin-2-one Synthesis
The transfer of a benzyl group from the C6 to the C5 position is a key and novel feature of the aza-semipinacol-type rearrangement leading to indeno[1,2-b]pyridin-2-ones. acs.orgresearchgate.netnih.govresearchgate.netfigshare.commdpi.comnih.gov This benzyl group migration is integral to the formation of the indenopyridine core and the creation of a quaternary stereocenter.
The mechanism involves the initial formation of an N-acyliminium ion from a 6-benzyl-3,6-dihydropyridin-2(1H)-one precursor, typically facilitated by an electrophilic halogen source like NBS. acs.orgnih.gov The subsequent 1,2-migration of the benzyl group from C6 to C5 is driven by the formation of a more stable carbocation, which is then trapped by an intramolecular Friedel-Crafts-type reaction of the pendant phenyl ring onto the iminium ion. This cyclization step constructs the indene (B144670) portion of the final product.
The scope of this reaction has been explored with various substituents on the benzyl group and the pyridinone ring. The electronic nature of the substituents on the migrating benzyl group can influence the efficiency of the rearrangement. The reaction has been shown to be successful for a range of substituted benzyl groups, affording the corresponding functionalized indeno[1,2-b]pyridin-2-ones in moderate to good yields. acs.orgnih.gov
Table 4: Synthesis of Indeno[1,2-b]pyridin-2-ones via Aza-Semipinacol Rearrangement
| Substrate (6-Benzyl-3,6-dihydropyridin-2(1H)-one derivative) | Reagents | Product | Yield |
| 5-Methyl-6-benzyl derivative | 1. NBS, wet CH3NO2; 2. TMSOTf, CH2Cl2 | 5-Methyl-5-benzyl-indeno[1,2-b]pyridin-2-one | 76% nih.gov |
| 5-Phenyl-6-benzyl derivative | 1. NBS, wet CH3NO2; 2. TMSOTf, CH2Cl2 | 5,5-Diphenyl-indeno[1,2-b]pyridin-2-one | 72% nih.gov |
| 5-(4-Methoxyphenyl)-6-benzyl derivative | 1. NBS, wet CH3NO2; 2. TMSOTf, CH2Cl2 | 5-(4-Methoxyphenyl)-5-benzyl-indeno[1,2-b]pyridin-2-one | 68% nih.gov |
| 5-(4-Chlorophenyl)-6-benzyl derivative | 1. NBS, wet CH3NO2; 2. TMSOTf, CH2Cl2 | 5-(4-Chlorophenyl)-5-benzyl-indeno[1,2-b]pyridin-2-one | 70% nih.gov |
Metal-Catalyzed and Other Advanced Synthetic Approaches
Modern organic synthesis frequently employs metal catalysts and advanced reagents to construct complex molecular architectures with high efficiency and selectivity. These approaches have been successfully applied to the synthesis of the indenopyridine framework.
Phosphine-promoted reactions offer a powerful tool for the construction of heterocyclic compounds. An efficient synthesis of functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives has been achieved through a triphenylphosphine (B44618) (PPh3)-promoted condensation reaction. researchgate.net This method involves the reaction between acetylene (B1199291) esters and 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides. researchgate.net The phosphine (B1218219) catalyst facilitates a [3+2] cycloaddition pathway. researchgate.net The reaction is initiated by the nucleophilic addition of the phosphine to the acetylene ester, which creates a zwitterionic intermediate. acs.org This intermediate then reacts with the indene-based carboxamide to undergo cyclization, ultimately forming the tetrahydro-indeno[2,1-c]pyridine ring system. researchgate.net
Table 1: Phosphine-Promoted Synthesis of Tetrahydro-1H-indeno[2,1-c]pyridine Derivatives researchgate.net
| Starting Material 1 | Starting Material 2 | Catalyst | Product Type |
| Acetylene Esters | 1,3-Dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides | PPh₃ | Functionalized Tetrahydro-1H-indeno[2,1-c]pyridines |
Gold catalysis has emerged as a robust method for synthesizing complex heterocycles under mild conditions. beilstein-journals.orgacs.org Gold(I) and Gold(III) catalysts are particularly effective in activating alkynes and allenes toward nucleophilic attack, initiating cascade reactions to form fused ring systems. acs.orgorganic-chemistry.orgresearchgate.net
A sequential gold-catalyzed condensation and annulation reaction has been utilized to prepare the related 9H-indeno[2,1-b]pyridine ligand. mdpi.com In this process, a gold catalyst promotes both the initial amination of a carbonyl compound (1,3-dihydro-2H-inden-2-one) with an aminoalkyne (propargylamine) and the subsequent regioselective 6-endo-dig cyclization of the resulting N-propargylenamine intermediate. mdpi.com This strategy highlights the ability of gold catalysts to facilitate multiple transformations in a single pot. mdpi.com Similar gold-catalyzed annulation strategies are employed to create a variety of fused pyridine and quinoline (B57606) systems, demonstrating the versatility of this approach. rsc.orgencyclopedia.pub The general mechanism involves the π-acidic gold catalyst activating the C-C triple bond, making it susceptible to intramolecular attack by a nucleophile, which is followed by cyclization and aromatization to yield the final heterocyclic product. beilstein-journals.orgorganic-chemistry.org
Table 2: Gold-Catalyzed Synthesis of Fused Pyridine Systems
| Catalyst Type | Key Reaction | Substrate Example | Product Class | Reference |
| Gold(I) / Gold(III) | Sequential Condensation/Annulation | 1,3-dihyrdo-2H-inden-2-one, Propargylamine | 9H-Indeno[2,1-b]pyridine | mdpi.com |
| Gold(I) | Cascade Cyclization | Arene-diynes | Indeno[1,2-c]quinoline | encyclopedia.pub |
| Gold(III) | Annulation | 2-Alkynylanilines | Indoles | organic-chemistry.org |
The use of 2-diazo-1,3-indanedione as a precursor is another advanced strategy for synthesizing fused nitrogen heterocycles. dntb.gov.ua Rhodium(II) and Rhodium(III) catalysts are particularly effective in promoting reactions with this intermediate. rsc.orgacs.orgrsc.org The general mechanism involves the rhodium catalyst reacting with the diazo compound to generate a rhodium-carbene species with the release of nitrogen gas. rsc.org This highly reactive intermediate can then undergo various annulation reactions.
For instance, a rhodium(III)-catalyzed [4+2] annulation of N-aryl amidines with 2-diazo-1,3-indanediones has been developed to produce 1-aminoisoquinoline (B73089) derivatives. rsc.org This reaction proceeds through a chelation-assisted C-H activation to form a rhodacyclic intermediate, which then reacts with the diazo-indanedione. rsc.org Subsequent migratory insertion and cyclization yield the final fused heterocyclic product. rsc.org While this specific example leads to an isoquinoline (B145761) core, the underlying principle of using a rhodium-carbene derived from 2-diazo-1,3-indanedione demonstrates a versatile method for constructing complex ring systems fused to an indane framework. rsc.orgrsc.org
Table 3: Rhodium-Catalyzed Annulation using 2-Diazo-1,3-indanedione
| Catalyst | Co-reactant | Key Intermediate | Product Type | Reference |
| Rhodium(III) | N-Aryl Amidines | Rhodium-Carbene | 1-Aminoisoquinolines | rsc.org |
| Rhodium(III) | 2-Phenyloxazolines | Rhodium-Carbenoid | Indenoisoquinolinones | rsc.org |
| Rhodium(II) acetate | Various Substrates | Rhodium-Carbene | Various Heterocycles | acs.org |
Solvent-Free and Green Chemistry Protocols for Synthesis
In line with the principles of green chemistry, several protocols have been developed for the synthesis of indenopyridine derivatives that minimize waste, reduce energy consumption, and avoid hazardous solvents. mdpi.comrasayanjournal.co.injocpr.com These methods include multicomponent reactions under solvent-free or aqueous conditions, often assisted by microwave irradiation or efficient, recyclable catalysts. rasayanjournal.co.inresearchgate.net
A one-pot, three-component reaction for synthesizing indenopyridine derivatives has been reported using CuO nanoparticles as a catalyst in water at room temperature. tandfonline.com This approach is environmentally benign and provides the desired products in a short reaction time of about 30 minutes. tandfonline.com Another green method involves a four-component reaction of aromatic aldehydes, 3-acetylcoumarin, 1,3-indandione, and ammonium acetate using phthalimide-N-sulfonic acid (PISA) as a recyclable, solid acid organocatalyst. researchgate.net This solvent-free synthesis of 2-(2-oxo-2H-chromen-3-yl)-4-aryl-indeno[1,2-b]pyridine-5-one derivatives features mild conditions and high yields. researchgate.net
Furthermore, microwave-assisted synthesis has been shown to be a highly efficient green technology. mdpi.com A three-component domino reaction to produce polyfunctionalized indenopyridine derivatives can be carried out under microwave irradiation in ethanol with NaOH as a catalyst, significantly reducing reaction times. acs.org These green protocols offer sustainable and efficient alternatives to traditional synthetic methods. jocpr.comresearchgate.net
Table 4: Green and Solvent-Free Protocols for Indenopyridine Synthesis
| Method | Catalyst / Conditions | Key Features | Product Type | Reference |
| One-pot, three-component | CuO Nanoparticles / Water, Room Temp. | Environmentally benign, rapid | Indeno-pyridine derivatives | tandfonline.com |
| One-pot, four-component | Phthalimide-N-sulfonic acid (PISA) / Solvent-free | Recyclable organocatalyst, mild conditions | Indeno[1,2-b]pyridine-5-one derivatives | researchgate.net |
| Three-component domino | NaOH / Microwave irradiation (EtOH) | Transition-metal-free, rapid | Polyfunctionalized indenopyridines | acs.org |
| Four-component | Nano-CeO₂/ZnO / Reflux (DMF) | Heterogeneous, recyclable catalyst | Indeno[1,2-b]pyridine derivatives | echemcom.com |
Reaction Mechanisms and Pathways
Mechanistic Investigations of Multi-Component Cyclization Reactions
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like 2H-indeno[2,1-c]pyridine from simple precursors in a single step. researchgate.netku.edu These reactions proceed through a cascade of events, where the formation of key intermediates and specific reaction sequences are critical for the construction of the final indenopyridine ring system. researchgate.net
In the synthesis of certain pyridinone-containing systems, which are structurally related to indenopyridines, the reaction mechanism involves the formation of transient, non-isolable intermediates. researchgate.net One such proposed pathway for the synthesis of new indeno[2,1-c]pyridine-4-carbonitrile derivatives involves a sequence where the initial reactants cyclize to form a 2H-pyran-2-imine intermediate. researchgate.net This highly reactive species is not stable and undergoes a subsequent transformation. The 2H-pyran-2-imine ring opens to form an unsaturated aminoamide . researchgate.net This intermediate then undergoes a final cyclization, a process analogous to a Dimroth-type rearrangement, to yield the more stable pyridinone ring system. researchgate.net The transient nature of these intermediates makes their direct observation challenging, but their existence is inferred from the final products and by trapping experiments.
Table 1: Key Intermediates in the Multi-Component Synthesis of Indeno[2,1-c]pyridine Scaffolds
| Intermediate | Role in Reaction Pathway | Source(s) |
| 2H-pyran-2-imine | A non-isolable heterocyclic intermediate that forms from the initial cyclization of reactants. | researchgate.net |
| Unsaturated aminoamides | Formed via the ring-opening of the 2H-pyran-2-imine intermediate. | researchgate.net |
| Michael Adducts | Intermediates formed during the initial conjugated addition step, preceding cyclization. | ekb.eg |
Many synthetic routes leading to indenopyridine derivatives begin with a conjugated addition, often a Michael-type addition. ekb.eg In the synthesis of indeno[2,1-c]pyridine-4-carbonitriles, the reaction is initiated by the conjugated addition of a nitrile to an enone system. researchgate.net This step is followed by an elimination reaction, which sets the stage for the subsequent cyclization. researchgate.net Similarly, the reaction between indane-1,3-dione and various reactants often proceeds via a Michael addition, where the active methylene (B1212753) group of the indane-dione attacks an activated double bond, leading to a Michael adduct that can then cyclize. ekb.egtandfonline.com In some cases, an unexpected nucleophilic addition of a secondary amine onto a cyano group can initiate a cyclization, leading to dihydro-indeno[2,1-c]pyridine derivatives. nih.gov
Aromatization is a critical final step in many syntheses of heteroaromatic compounds, as it provides the thermodynamic driving force for the reaction by forming a stable aromatic ring. In the context of indenopyridine synthesis, after the initial cyclization steps form a non-aromatic or partially hydrogenated pyridine (B92270) ring, an aromatization step ensues to yield the final, stable this compound system. ekb.eg This can occur through various mechanisms, such as the elimination of a small molecule like water or through an oxidation process. For instance, in related syntheses of fused pyridine systems, the process can involve spontaneous dehydrative re-aromatization following an intramolecular cyclization. beilstein-journals.org
Elucidation of Rearrangement Mechanisms
Rearrangement reactions provide a powerful tool for accessing complex molecular architectures that are otherwise difficult to synthesize. In the chemistry of indenopyridines and related nitrogen-containing heterocycles, specific rearrangements have been pivotal in creating the fused ring system.
While detailed studies on the this compound isomer are specific, significant research into aza-semipinacol-type rearrangements has been conducted on the closely related indeno[1,2-b]pyridine skeleton. nih.govacs.org This novel rearrangement is triggered by treating easily accessible 6-benzyl-3,6-dihydropyridin-2(1H)-ones with an electrophilic halogen source like N-bromosuccinimide (NBS). nih.gov The key feature of this mechanism is the transfer of a benzyl (B1604629) group from the C6 position to the C5 position of the lactam ring. nih.govacs.org This skeletal reorganization allows for the construction of functionalized indeno[1,2-b]pyridin-2-ones that possess an all-carbon quaternary stereogenic center, a structural motif of interest in medicinal chemistry. nih.govacs.org This type of rearrangement highlights a sophisticated strategy for building the complex indenopyridine core.
The validation of proposed rearrangement mechanisms, such as the aza-semipinacol rearrangement, relies heavily on the identification of key reaction intermediates. nih.govacs.org Researchers have successfully identified intermediate compounds in these transformations, which has provided crucial support for the proposed mechanistic pathways. nih.govacs.org Although the specific intermediates can be transient, their structural elucidation is achieved through a combination of spectroscopic techniques and computational studies. Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms, predicting the stability of intermediates, and understanding the selectivity of complex reactions. core.ac.ukescholarship.org
Table 2: Mechanistic Insights into Aza-Semipinacol Rearrangement for Indenopyridine Synthesis
| Mechanistic Aspect | Description | Investigative Methods | Source(s) |
| Reaction Type | Aza-semipinacol-type rearrangement | N/A | nih.govacs.org |
| Key Transformation | Transfer of a benzyl group from C6 to C5 of a dihydropyridinone ring. | N/A | nih.govacs.org |
| Intermediate Analysis | The proposed mechanism was supported by the successful identification of key intermediate compounds. | Spectroscopic and Computational Methods | nih.govacs.org |
Hydrogen Transfer Phenomena in Reaction Pathways
Hydrogen transfer reactions, particularly sigmatropic rearrangements like hydride shifts, are significant in the formation of certain indenopyridine structures. These shifts are driven by the formation of a more stable intermediate carbocation. byjus.commasterorganicchemistry.com A notable example is the nih.govnih.gov-hydride shift, a pericyclic reaction where a hydride migrates over a five-atom π-system. wikipedia.org This type of reaction is predicted to occur suprafacially through a Hückel-topology transition state. wikipedia.org
In the context of indenopyridine synthesis, a nih.govnih.gov-hydrogen transfer has been proposed in the formation of 1-aryl-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives. researchgate.net Such rearrangements are crucial for achieving the final stable aromatic or partially saturated heterocyclic system. While direct evidence for nih.govnih.gov alkyl shifts in open-chain systems is rare, these shifts are more common in cyclic systems where the transition state is more readily achieved. wikipedia.org The driving force behind these rearrangements is the thermodynamic stability gained by moving from a less stable to a more stable carbocation, for instance, from a secondary to a tertiary carbocation. byjus.commasterorganicchemistry.com
Cascade reactions involving nih.govnih.gov-hydride transfer have been recognized as a powerful tool for constructing structurally diverse and complex molecules, including those with a tetrahydroquinoline framework, which is structurally related to derivatives of indenopyridine. rsc.org These reactions typically require a hydride donor and a hydride acceptor within the same molecule. rsc.org The process can be initiated under thermal conditions, often requiring temperatures of 200 °C or higher, or it can be facilitated by catalysts. wikipedia.orglibretexts.org
| Reaction Type | Key Features | Example |
| nih.govnih.gov-Hydride Shift | Intramolecular hydrogen migration across a 5-atom pi-system. wikipedia.org | Formation of 1-aryl-9H-indeno[2,1-c]pyridine-4-carbonitrile. researchgate.net |
| Driving Force | Formation of a more stable carbocation intermediate (e.g., secondary to tertiary). byjus.commasterorganicchemistry.com | General principle in carbocation rearrangements. |
| Transition State | Proceeds suprafacially via a Hückel-topology transition state. wikipedia.org | Theoretical model for nih.govnih.gov-hydride shifts. |
| Cascade Reactions | Combines hydride transfer with cyclization to build complex molecules. rsc.org | Synthesis of tetrahydroquinoline derivatives. rsc.org |
Nucleophilic Attack and Cyclization Sequences
The construction of the indenopyridine skeleton heavily relies on sequences involving nucleophilic attack followed by cyclization. These reactions can be designed as domino or multicomponent reactions, which offer high efficiency by forming multiple bonds in a single operation. nih.govacs.org
A prominent strategy is the three-component domino reaction for synthesizing polyfunctionalized indenopyridine derivatives. acs.org This approach can involve the cleavage of a carbon-carbon bond under transition-metal-free conditions, providing facile access to complex nitrogen-containing heterocycles from simple starting materials. acs.org Another powerful example is the synthesis of pentacyclic indeno[2,1-c]quinolines. nih.gov This reaction proceeds through a domino sequence that includes initial condensation, Michael addition, intramolecular cyclization, ring-opening of a pyran-2-one intermediate, and a second intramolecular cyclization. nih.gov
The synthesis of functionalized indeno[1,2-b]pyridin-2-ones has been achieved through a pathway involving the formation of an N-acyliminium ion intermediate. nih.govacs.org This electrophilic species is then susceptible to nucleophilic attack by a phenyl ring, leading to cyclization. nih.govacs.org The choice of reagents, such as N-bromosuccinimide (NBS), can trigger these transformations. nih.gov The nucleophilicity of the nitrogen atom in pyridine and its derivatives is also exploited in various dearomatization reactions, which can proceed through intramolecular nucleophilic addition. acs.org
The intramolecular aza-Wittig reaction provides another route to fused pyridine rings. For instance, the reaction of (inden-3-ylimino)tributylphosphazene with α,β-unsaturated aldehydes and ketones results in the formation of 5H-indeno[1,2-b]pyridines. scispace.com This process is initiated by an enamine-type Michael addition, followed by the intramolecular aza-Wittig reaction of the resulting keto-functionalized phosphazene. scispace.com
| Reaction Name | Key Intermediates/Steps | Resulting Structure |
| Domino Reaction | Michael addition, intramolecular cyclization, ring-opening. nih.gov | Pentacyclic indeno[2,1-c]quinolines. nih.gov |
| Aza-Semipinacol Rearrangement | N-acyliminium ion formation, nucleophilic attack by phenyl ring. nih.govacs.org | Functionalized indeno[1,2-b]pyridin-2-ones. nih.govacs.org |
| Intramolecular Aza-Wittig Reaction | Enamine-type Michael addition, keto-functionalized phosphazene. scispace.com | 5H-Indeno[1,2-b]pyridines. scispace.com |
| Three-Component Domino Reaction | C-C bond cleavage, transition-metal-free conditions. acs.org | Polyfunctionalized indenopyridine derivatives. acs.org |
Catalytic Mechanism Pathways (e.g., Lewis Acid Activation)
Catalysis, particularly by Lewis acids, plays a pivotal role in many synthetic routes toward indenopyridine derivatives by activating substrates and facilitating key bond-forming steps.
Boron trifluoride etherate (BF₃·OEt₂) is a commonly employed Lewis acid catalyst in these syntheses. It has been used in the domino synthesis of indenopyridines from α,β-unsaturated ketones, aryl acetylenes, and substituted nitriles. rsc.org In this context, BF₃·OEt₂ activates the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the aryl acetylene (B1199291). rsc.org Similarly, BF₃·OEt₂ catalyzes the three-component reactions of acetylenedicarboxylates, arylamines, and isatins to produce functionalized spiro[indoline-3,4′-pyridines]. acs.org The synthesis of tetrahydro-1H-indeno[1,2-b]pyridines can also be achieved using BF₃·OEt₂, where it activates an aldehyde for nucleophilic attack by an alkyne moiety, initiating a cascade cyclization and Friedel-Crafts reaction. rsc.org
Other Lewis acids have also proven effective. For example, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) was found to be highly efficient in converting 6-hydroxy lactams into indeno[1,2-b]pyridin-2-ones by promoting the formation of an N-acyliminium ion. nih.govacs.org Bismuth(III) triflate is another Lewis acid catalyst known for its high activity in promoting reactions like Knoevenagel condensation and Michael addition, which are often followed by intramolecular cyclization to form fused pyridine rings such as pyrido[2,3-d]pyrimidines. scirp.org
Furthermore, bimetallic catalytic systems, such as a combination of a cobalt complex and a Lewis acid like AlMe₃, have been developed for the hydrocarbofunctionalization of alkynes through C-H activation, which can be applied to pyridine substrates. chemrxiv.org This demonstrates the potential for cooperative catalysis in the synthesis and functionalization of indenopyridine-related structures.
| Catalyst | Role of Catalyst | Reaction Example |
| BF₃·OEt₂ | Activates carbonyls and aldehydes for nucleophilic attack. rsc.org | Domino synthesis of indenopyridines from ketones, acetylenes, and nitriles. rsc.org |
| TMSOTf | Promotes formation of N-acyliminium ions from 6-hydroxy lactams. nih.govacs.org | Synthesis of indeno[1,2-b]pyridin-2-ones. nih.govacs.org |
| Bi(OTf)₃ | Catalyzes Knoevenagel condensation and Michael addition. scirp.org | One-pot synthesis of pyrido[2,3-d]pyrimidines. scirp.org |
| Co/AlMe₃ | Cooperative C-H activation for alkyne hydrocarbofunctionalization. chemrxiv.org | Alkenylation of pyridine derivatives. chemrxiv.org |
Derivatization and Functionalization Strategies of 2h Indeno 2,1 C Pyridine Core
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for functionalizing the 2H-indeno[2,1-c]pyridine core. researchgate.netwikipedia.org This type of reaction involves the displacement of a good leaving group, such as a halide, by a nucleophile on the aromatic ring. wikipedia.org The reactivity of the indenopyridine system towards SNAr is influenced by the presence of electron-withdrawing groups, which activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com
A notable example involves the synthesis of 3-chloro-6,7-dimethoxy-9H-indeno[2,1-c]pyridine-4-carbonitrile. This compound serves as a versatile precursor for SNAr reactions. researchgate.net Treatment with various nucleophiles leads to the formation of 3-substituted pyridinecarbonitriles in moderate to good yields. researchgate.net The electron-deficient nature of the pyridine (B92270) ring within the indenopyridine system, further enhanced by the carbonitrile group, facilitates this substitution. researchgate.netwikipedia.org
The positions on the pyridine ring are not equally reactive. Generally, positions 2 and 4 (ortho and para to the nitrogen) are more susceptible to nucleophilic attack because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgechemi.com This inherent reactivity makes SNAr a powerful tool for introducing a wide range of functional groups onto the this compound scaffold.
Transformation of Specific Functional Groups
The modification of existing functional groups on the this compound core provides another avenue for creating diverse derivatives.
Conversion of Halogenated Derivatives
Halogenated indenopyridine derivatives are valuable intermediates for further functionalization. The conversion of these halides, often accomplished through cross-coupling reactions or nucleophilic substitution, allows for the introduction of a wide array of substituents. For instance, bromo-derivatives of indenopyridin-2-ones have been successfully transformed into unsaturated indenopyridin-2-ones. nih.gov This transformation is typically achieved by elimination reactions using a base like potassium tert-butoxide. acs.org The resulting α,β-unsaturated system is then primed for further derivatization, such as Michael addition reactions. acs.org
The synthesis of halogenated precursors themselves is a critical first step. Halogenated indane-1,3-diones can be prepared from halogenated phthalic anhydrides and subsequently used to construct the indenopyridine skeleton. nih.gov It's important to note that direct halogenation of the indane-1,3-dione ring is generally not feasible. nih.gov
Table 1: Conversion of Halogenated Indenopyridine Derivatives
| Starting Material | Reagent/Condition | Product | Yield | Reference |
| 3-chloro-6,7-dimethoxy-9H-indeno[2,1-c]pyridine-4-carbonitrile | Various nucleophiles | 3-substituted pyridinecarbonitriles | Moderate to good | researchgate.net |
| 4-Bromo-1,3,4,4a,5,9b-hexahydro-2H-indeno[1,2-b]pyridin-2-one | t-BuOK in THF | 1,4a,5,9b-Tetrahydro-2H-indeno[1,2-b]pyridine-2-ones | Moderate to good | nih.govacs.org |
Lactam to Thiolactam Transformations
The conversion of a lactam (a cyclic amide) to a thiolactam (a cyclic thioamide) introduces a sulfur atom into the heterocyclic ring, significantly altering its chemical properties and potential for further reactions. This transformation has been successfully applied to indenopyridine systems. acs.org For example, an α,β-unsaturated indenopyridin-2-one derivative was converted to its corresponding indenopyridine-2-thione analogue. acs.org This transformation opens up possibilities for exploring addition reactions at the thione group, expanding the synthetic utility of the indenopyridine core. acs.org
Building Complex Fused Systems via Indenopyridine Precursors
The this compound framework serves as a valuable building block for the synthesis of more complex, polycyclic heterocyclic systems.
Synthesis of Indenopyridazinethiazole Hybrid Structures
The versatility of indenopyridine precursors is demonstrated in the synthesis of novel hybrid structures. While the direct synthesis of indenopyridazinethiazole from a pre-formed this compound is not explicitly detailed in the provided context, the synthesis of related fused systems highlights the potential of this scaffold. For instance, indane-1,3-dione can be a starting point for creating various fused heterocycles. ekb.eg By reacting 2-(arylmethylene)-1H-indene-1,3-(2H)-diones with active methylene (B1212753) nitriles, indeno[1,2-b]pyrans can be formed. ekb.eg This demonstrates the principle of using an indane-based precursor to build fused rings, a strategy that could conceptually be extended to indenopyridazinethiazole systems.
Generation of Other Heterocycles from Indanedione Derivatives
Indane-1,3-dione and its derivatives are exceptionally versatile precursors for a wide range of heterocyclic compounds, including various indenopyridine isomers. nih.govekb.egtandfonline.com Multi-component reactions involving indane-1,3-dione, aldehydes, and amines or ammonium (B1175870) acetate (B1210297) are commonly employed to construct the indenopyridine skeleton. tandfonline.comresearchgate.net For example, a four-component cyclocondensation of aromatic aldehydes, 1,3-indanedione, β-ketoesters, and ammonium acetate can efficiently produce 4-aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives. tandfonline.com
Furthermore, indanedione derivatives can be used to synthesize other fused systems. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of indenopyridazines. ekb.eg Specifically, the reaction of ylidenenitriles derived from indanedione with aryl diazonium salts can be cyclized to form 2H-indeno[2,1-c]pyridazine-4-carbonitriles. ekb.eg
Table 2: Synthesis of Fused Heterocycles from Indanedione Derivatives
| Starting Materials | Reagents/Conditions | Product | Reference |
| 1,3-Indanedione, aromatic aldehydes, β-ketoesters, ammonium acetate | Tribromomelamine (catalyst), neat | 4-Aryl-4,5-dihydro-1H-indeno[1,2-b]pyridine derivatives | tandfonline.com |
| 2-(Arylmethylene)-1H-indene-1,3-(2H)-diones, active methylene nitrile | Piperidine (B6355638), ethanol (B145695) | Indeno[1,2-b]pyrans | ekb.eg |
| Ylidenenitrile from indanedione, aryl diazonium salt | Acetic acid | 2H-Indeno[2,1-c]pyridazine-4-carbonitriles | ekb.eg |
Strategic Functionalization for Further Chemical Transformations
The strategic introduction of functional groups onto the this compound scaffold is a critical step that unlocks its potential for the synthesis of more complex molecules. By installing chemically versatile handles at specific positions, the core structure is primed for subsequent reactions, such as cross-coupling, cyclization, and further derivatization. This approach allows for the systematic modification of the molecule's electronic and steric properties, which is essential for developing new materials and therapeutic agents. The electron-deficient nature of the pyridine ring, in particular, influences the regioselectivity of these functionalization reactions. beilstein-journals.org
Research has focused on several key strategies to functionalize the this compound core, enabling a broad range of subsequent chemical transformations. These methods often target specific carbon positions that are activated or accessible for substitution.
Key Functionalization Reactions and Findings:
Electrophilic Substitution: The electron-deficient C-4 and C-9 positions of the indenopyridine system are susceptible to electrophilic substitution. vulcanchem.com A notable example is nitration, which introduces a nitro group (–NO₂) at the C-4 position. vulcanchem.com The nitro group is a highly valuable functional handle, as it can be readily reduced to an amino group (–NH₂), which in turn can participate in a wide array of reactions, including amide bond formation and the construction of new heterocyclic rings.
Palladium-Catalyzed Cross-Coupling: The introduction of a halogen or a similar leaving group onto the indenopyridine core opens the door to powerful palladium-catalyzed cross-coupling reactions. For instance, the C-9 position can be functionalized to undergo Suzuki coupling. vulcanchem.com This reaction forges a new carbon-carbon bond by coupling the indenopyridine with a boronic acid derivative, enabling the introduction of various aryl or heteroaryl substituents. vulcanchem.com Such modifications are instrumental in tuning the photophysical properties of the molecule, for example, to enhance photoluminescence for applications in organic electronics. vulcanchem.com
Cyclization of Functionalized Precursors: Functional groups can be incorporated during the synthesis of the indenopyridine ring itself. In one reported methodology, the Knoevenagel condensation of 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile with secondary amines leads to an unexpected cyclization. mdpi.com This reaction results in the formation of 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives. mdpi.com The resulting amino and cyano groups are versatile handles for further transformations, providing a direct route to highly functionalized indenopyridines. mdpi.com
The table below summarizes key functionalization strategies that prepare the this compound core for subsequent chemical modifications.
Interactive Data Table: Strategic Functionalization of this compound
| Reaction Type | Position(s) | Reagents/Conditions | Functional Group Introduced | Potential Subsequent Transformation(s) | Reference(s) |
| Nitration | C-4 | Nitrating agents | Nitro (–NO₂) | Reduction to amine (–NH₂), nucleophilic aromatic substitution | vulcanchem.com |
| Suzuki Coupling | C-9 | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/Heteroaryl | N/A (Final modification) | vulcanchem.com |
| Cyclization | C-3, C-4 | Secondary amine (e.g., piperidine), malononitrile (B47326) precursor | Amino (–NR₂), Cyano (–CN) | Hydrolysis of nitrile, N-alkylation, diazotization of amine | mdpi.com |
These strategic functionalizations are fundamental to leveraging the this compound core for advanced applications, providing a robust platform for creating diverse and complex chemical entities.
Advanced Spectroscopic Analysis in 2h Indeno 2,1 C Pyridine Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying functional groups and elucidating the vibrational modes of a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Confirmation
FT-IR spectroscopy is routinely used to confirm the presence of key functional groups in derivatives of the 2H-Indeno[2,1-c]pyridine core. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
In various synthesized derivatives of the related indeno[1,2-b]pyridine series, characteristic IR absorption bands are observed. For instance, the presence of a nitrile (CN) group is confirmed by a sharp band around 2210-2224 cm⁻¹. ekb.eg Carbonyl (C=O) stretching vibrations typically appear in the range of 1643-1730 cm⁻¹. ekb.eg The N-H and O-H stretching vibrations are identifiable by broad bands in the region of 3200-3500 cm⁻¹. ekb.egamhsr.org Aromatic C-H stretching is generally observed around 3054-3094 cm⁻¹. ekb.eg For the pyridine (B92270) ring itself, C=N and C=C stretching vibrations are expected in the 1530-1625 cm⁻¹ region. sci-hub.sejocpr.com
Table 1: Characteristic FT-IR Frequencies for Functional Groups in Indenopyridine Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| Nitrile (C≡N) | Stretching | 2210 - 2224 | ekb.eg |
| Carbonyl (C=O) | Stretching | 1643 - 1730 | ekb.eg |
| Hydroxyl (O-H) | Stretching (broad) | 3400 - 3475 | ekb.eg |
| Amine (N-H) | Stretching | 3260 - 3338 | ekb.eg |
| Aromatic C-H | Stretching | 3054 - 3094 | ekb.eg |
| Pyridine Ring (C=N, C=C) | Stretching | 1530 - 1625 | sci-hub.sejocpr.com |
| Aliphatic C-H | Stretching | 2850 - 2981 | ekb.eg |
These characteristic frequencies provide strong evidence for the successful synthesis and functionalization of the indenopyridine scaffold.
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. The technique is particularly useful for analyzing the skeletal vibrations of the fused ring system in this compound.
For related aromatic heterocyclic systems, FT-Raman spectra show characteristic bands for ring breathing modes and C-H in-plane and out-of-plane bending vibrations. For example, in a study of an indeno quinoxaline (B1680401) derivative, C-C stretching modes were observed in the FT-Raman spectrum at 1582 and 1512 cm⁻¹. scialert.net The ring breathing mode for a substituted pyridine has been identified around 1044 cm⁻¹ in the FT-Raman spectrum. niscpr.res.in These assignments are crucial for a complete understanding of the molecule's vibrational behavior. The combination of FT-IR and FT-Raman provides a more complete vibrational characterization of the molecule. spectroscopyonline.com
Table 2: Selected FT-Raman Vibrational Modes for Related Heterocyclic Systems
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Type | Reference |
| C-C Ring Stretching | 1512, 1582 | Indeno quinoxaline derivative | scialert.net |
| Ring Breathing Mode | 1044 | Substituted Pyridine | niscpr.res.in |
| C-H in-plane bending | 1145 | 2-Nitrobenzaldehyde | niscpr.res.in |
| C-H out-of-plane bending | 770 | Substituted Pyridine | jocpr.com |
Potential Energy Distribution (PED) Analysis of Vibrational Modes
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes observed in FT-IR and FT-Raman spectra. It quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.
PED analysis, often performed using Density Functional Theory (DFT) calculations, helps to resolve ambiguities in spectral assignments, especially in complex molecules where vibrational coupling is common. For instance, in the analysis of 2-methoxy-3-(trifluoromethyl)pyridine, PED calculations were essential to assign the C-C-C ring breathing mode and planar ring deformation modes definitively. jocpr.com Similarly, for the pyridine-borane complex, DFT calculations showed that the dative bond stretching motion is coupled with pyridine's own vibrations. nih.gov This level of detailed analysis is critical for a fundamental understanding of the molecule's dynamic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Chemical shifts (δ) indicate the electronic environment of the protons, while coupling constants (J) reveal the number and geometric relationship of neighboring protons.
In derivatives of the isomeric indeno[1,2-b]pyridine system, the protons of the methylene (B1212753) (CH₂) group in the indene (B144670) part typically appear as a singlet around δ 3.40-3.48 ppm. ekb.eg Aromatic protons resonate in the downfield region, generally between δ 7.00 and 8.20 ppm, often as complex multiplets. ekb.eg For the parent this compound, the methylene protons (CH₂) are observed as a singlet at δ 4.51 ppm. rsc.org The ability to distinguish between isomers, such as 1-methyl and 3-methyl-4-azafluorenes (related structures), is a key application of ¹H NMR, where the α-proton (H-3) to the nitrogen resonates significantly further downfield than the γ-proton (H-1). uchile.cl
Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Indenopyridine Derivatives
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Compound Type | Reference |
| Indene-CH₂ | 3.40 - 3.48 | s | Indeno[1,2-b]pyridine | ekb.eg |
| Pyridine-CH₂ | 4.51 | s | This compound | rsc.org |
| Aromatic-H | 7.00 - 8.20 | m | Indeno[1,2-b]pyridine | ekb.eg |
| Aromatic-H | 7.10 - 7.90 | m | This compound | rsc.org |
| NH (exchangeable) | 8.90 - 11.30 | s | Indeno[1,2-b]pyridine | ekb.eg |
| OH (exchangeable) | 9.90 - 10.10 | s | Indeno[1,2-b]pyridine | ekb.eg |
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization state.
For derivatives of indeno[1,2-b]pyridine, the methylene carbon (CH₂) of the indene moiety typically resonates around δ 32-33 ppm. ekb.eg The carbon of the nitrile group (CN), when present, is found further downfield at approximately δ 110-114 ppm. ekb.eg Aromatic and heterocyclic carbons appear in a broad range from δ 111 to 162 ppm. ekb.eg In a specific this compound derivative, the carbon atoms of the pyridine ring were observed at δ 111.44, 117.77, 134.11, 142.18, and 146.35 ppm. medcraveonline.com These detailed spectral data are crucial for unambiguous structural confirmation of the fused heterocyclic system.
Table 4: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Indenopyridine Derivatives
| Carbon Environment | Chemical Shift (δ, ppm) | Compound Type | Reference |
| Indene-CH₂ | 32.55 - 33.66 | Indeno[1,2-b]pyridine | ekb.eg |
| Nitrile (CN) | 110.20 - 114.20 | Indeno[1,2-b]pyridine | ekb.eg |
| Aromatic/Heterocyclic C | 111 - 162 | Indeno[1,2-b]pyridine | ekb.eg |
| Pyridine Ring C's | 111.44, 117.77, 134.11, 142.18, 146.35 | This compound | medcraveonline.com |
| Carbonyl (C=O) | 166.92 - 171.50 | Indeno[1,2-b]pyridine | ekb.eg |
Multinuclear NMR Approaches (e.g., ¹⁹F, ²⁹Si NMR for specific derivatives)
While ¹H and ¹³C NMR are standard for characterizing organic molecules, the incorporation of heteroatoms into the this compound scaffold necessitates the use of multinuclear NMR techniques. For instance, the introduction of fluorine or silicon-containing substituents allows for the application of ¹⁹F and ²⁹Si NMR, respectively.
¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for studying the effects of substituents on the indenopyridine framework. alfa-chemistry.comlcms.cz For example, in fluorinated pyridine derivatives, the position of the fluorine atom on the aromatic ring significantly influences the chemical shift. Electron-withdrawing groups cause downfield shifts, while electron-donating groups lead to upfield shifts. alfa-chemistry.com Although specific ¹⁹F NMR data for this compound derivatives is not extensively reported in the provided results, data from analogous fluorinated pyridines and quinolines can provide expected trends. rsc.org
²⁹Si NMR is employed for the characterization of silyl-substituted this compound derivatives. The natural abundance of ²⁹Si is low (4.7%), but it provides a wide chemical shift range, which is sensitive to the number and type of atoms attached to the silicon. magritek.comrsc.org In the context of organosilicon compounds, ²⁹Si NMR can distinguish between different substitution patterns, such as T⁰ (RSi(OR')₃), T¹ (RSi(OR')₂(OSi)), T² (RSi(OR')(OSi)₂), and T³ (RSi(OSi)₃) species, which is crucial for analyzing the products of sol-gel processes or the functionalization of surfaces with silylating agents. researchgate.netuni-muenchen.de Research on other nitrogen-containing heterocyclic compounds has demonstrated the utility of ²⁹Si NMR in confirming the structure of silyl-substituted derivatives. rsc.org
A hypothetical example of how multinuclear NMR could be applied to a derivative of this compound is presented in the table below.
| Derivative | NMR Nucleus | Hypothetical Chemical Shift (ppm) | Information Gained |
| 9-fluoro-2H-indeno[2,1-c]pyridine | ¹⁹F | -110 to -140 | Electronic environment at the C-9 position. |
| 9-trimethylsilyl-2H-indeno[2,1-c]pyridine | ²⁹Si | +10 to -10 | Confirmation of silyl (B83357) group attachment and its local environment. |
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity and Stereochemical Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that identifies protons that are close to each other in space, typically within 5 Å. libretexts.org This "through-space" correlation is independent of through-bond J-coupling, making NOESY invaluable for determining the stereochemistry and conformation of molecules. libretexts.org
For rigid molecules like this compound and its derivatives, NOESY can be used to:
Establish the relative stereochemistry of substituents.
Determine the preferred conformation of flexible side chains.
Confirm the regiochemistry of substitution by observing NOE correlations between a substituent and specific protons on the indenopyridine core.
For instance, in the structural elucidation of complex natural products and synthetic compounds, NOESY has been instrumental. acs.org While specific NOESY studies on this compound itself are not detailed in the search results, the technique's application to related heterocyclic systems, such as in the analysis of substituted indeno[2,1-c]pyridines and other polycyclic nitrogen heterocycles, highlights its potential. acs.org A NOESY experiment on a substituted this compound derivative would reveal cross-peaks between protons that are spatially close, providing definitive evidence for their relative arrangement.
Diffusion-Ordered Spectroscopy (DOSY) NMR for Mixture Analysis and Intermediate Identification
Diffusion-Ordered Spectroscopy (DOSY) is a unique NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov This method essentially provides a "virtual" separation, akin to chromatography, directly within the NMR tube. nih.gov
In the context of this compound research, DOSY NMR is particularly useful for:
Analyzing reaction mixtures: It can identify reactants, products, and intermediates without the need for physical separation. researchgate.netrsc.org
Identifying transient intermediates: By measuring the diffusion coefficients of species in a reaction mixture, it is possible to identify short-lived intermediates. nih.govarxiv.org
Studying aggregation and complexation: DOSY can be used to investigate the formation of aggregates or complexes in solution by observing changes in diffusion coefficients. mdpi.com
The application of DOSY has been demonstrated in the study of reactive organometallic intermediates and in monitoring polymerization reactions. nih.govrsc.org For the synthesis of this compound derivatives, DOSY could be employed to monitor the progress of a reaction, identify byproducts, and gain insight into the reaction mechanism by detecting intermediates. acs.orgmdpi.com
| Application of DOSY NMR | Information Obtained |
| Monitoring a one-pot synthesis of a substituted this compound. | Identification of starting materials, intermediates, and the final product in a single spectrum. |
| Studying the interaction of a this compound derivative with a biological macromolecule. | Determination of binding and the size of the resulting complex. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, UV-Vis spectra provide valuable information about the conjugated π-system and the energies of the frontier molecular orbitals (HOMO and LUMO).
The UV-Vis spectrum of the parent this compound is expected to show characteristic absorptions for its extended aromatic system. Research on related indenopyridine derivatives has shown absorption bands corresponding to π→π* and n→π* transitions. vulcanchem.comrsc.org For example, some indeno[1,2-b]pyridines exhibit two distinct absorption bands, one around 300 nm (π→π*) and another at lower energy around 430 nm, which can be attributed to an intramolecular charge transfer (ICT) transition. rsc.org The introduction of substituents can significantly alter the absorption maxima (λ_max) and the molar absorptivity (ε).
The photophysical properties, including fluorescence, are also investigated using techniques related to UV-Vis spectroscopy. The fluorescence of indenopyridine derivatives is of interest for applications in materials science, such as for organic light-emitting diodes (OLEDs). rsc.org The position and intensity of the emission bands are sensitive to the molecular structure and the presence of electron-donating or electron-withdrawing groups. clockss.org For instance, extending the π-conjugation by adding aryl groups can lead to red-shifted emissions. clockss.org
| Derivative | Absorption λ_max (nm) | Emission λ_em (nm) | Reference |
| This compound | 290 (π→π), 340 (n→π) | - | vulcanchem.com |
| 9-phenyl-2H-indeno[2,1-c]pyridine | - | 450 (blue emission) | vulcanchem.com |
| Indeno[1,2-b]pyridine derivatives | ~300 (π→π*), ~430 (ICT) | - | rsc.org |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound and its derivatives, MS is routinely used to confirm the identity of newly synthesized compounds. ekb.egekb.eg
The molecular ion peak (M⁺) in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. mdpi.com
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. The fragmentation of the this compound core would likely involve the loss of small, stable molecules like HCN or H₂. The fragmentation of substituted derivatives can provide information about the nature and position of the substituents. For example, the mass spectrum of a methoxy-substituted indenopyridine would likely show a fragment corresponding to the loss of a methyl group (CH₃) or a methoxy (B1213986) radical (OCH₃).
While specific fragmentation pathways for this compound are not detailed in the provided search results, analysis of mass spectra from related indenopyridine and azafluorene (B8703113) compounds provides a basis for predicting its behavior. dpi.qld.gov.auekb.eg
Solid-State Structural Determination by X-ray Crystallography
For the this compound system, X-ray crystallography can:
Provide detailed information about the planarity of the fused ring system.
Reveal intermolecular interactions, such as π-π stacking and hydrogen bonding, in the solid state. rsc.org
The crystal structure of a derivative, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, has been determined by X-ray powder diffraction, revealing a monoclinic crystal system. researchgate.net Single-crystal X-ray diffraction studies on related indenopyridine derivatives have provided valuable insights into their solid-state packing and the influence of substituents on their fluorescent properties. rsc.orgresearchgate.net For example, the introduction of a methyl group at a specific position on an indenopyridoisoindolone was found to weaken π-π interactions, leading to enhanced solid-state fluorescence. rsc.org
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline | Monoclinic | P2(1)/n | a= 20.795 Å, b= 7.484 Å, c= 10.787 Å, β= 93.96° | researchgate.net |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been a primary tool for elucidating the characteristics of 2H-Indeno[2,1-c]pyridine and its derivatives. researchgate.netnih.govscispace.com DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of this size.
Geometry Optimization and Structural Parameters
The optimization of the molecular geometry of this compound and related compounds is a fundamental step in computational analysis. nih.govscielo.br DFT methods, such as B3LYP with basis sets like 6-311G(d,p) or 6-31++G(d,p), are commonly employed to determine the most stable three-dimensional arrangement of atoms. nih.govscielo.br These calculations provide optimized structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar indenopyridine derivatives have utilized DFT to predict their structural geometry. nih.gov The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. nih.gov
Table 1: Representative Optimized Geometrical Parameters for an Indeno[1,2-b]pyrrol-4(1H)-one derivative (a related indenopyridine system).
| Parameter | Value (in Gas Phase) |
| Optimization Energy (Hartree) | Varies by derivative |
Note: Data is illustrative and based on findings for a related class of compounds, indeno[1,2-b]pyrrol-4(1H)-ones. nih.gov The specific values for this compound would require a dedicated computational study.
Vibrational Frequency Analysis
Vibrational frequency analysis, performed using DFT methods, is crucial for characterizing the stationary points on the potential energy surface and for predicting the infrared (IR) and Raman spectra of a molecule. scielo.brelixirpublishers.comjocpr.com The calculated frequencies are often scaled to better match experimental data. jocpr.com For pyridine (B92270) derivatives, characteristic stretching vibrations of the C-C and C-N bonds within the aromatic ring are typically observed in the 1400–1650 cm⁻¹ region. jocpr.com The C-H stretching vibrations of the heteroaromatic structure are generally found between 3000-3100 cm⁻¹. jocpr.com These theoretical spectra aid in the interpretation of experimental spectroscopic data.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Electron Affinity, Electrophilicity Index)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. scielo.brrsc.org
DFT calculations are widely used to determine the HOMO and LUMO energies. scielo.brbhu.ac.in For example, the HOMO-LUMO gap for this compound has been computed to be approximately 3.1 eV, suggesting potential semiconductor properties. vulcanchem.com The distribution of HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. researchgate.net From these energies, other important quantum reactivity descriptors such as electron affinity and the electrophilicity index can be calculated. scielo.brbhu.ac.in
Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Pyridine Derivative.
| Parameter | Value (eV) |
| EHOMO | Varies by derivative |
| ELUMO | Varies by derivative |
| Energy Gap (ΔE) | Varies by derivative |
Note: This table is illustrative. The specific values for this compound would depend on the specific computational method and basis set used.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting its reactive sites. researchgate.netuni-muenchen.de The MEP is typically mapped onto the molecule's electron density surface, with different colors representing different electrostatic potential values. ajchem-a.com Regions of negative potential (often colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (often colored blue) are electron-deficient and prone to nucleophilic attack. uni-muenchen.deajchem-a.com For molecules containing heteroatoms like nitrogen, the MEP map can highlight the lone pair electrons and their potential for hydrogen bonding or coordination. nsf.gov
Potential Energy Surface (PES) Scanning for Conformer Stability
Potential Energy Surface (PES) scanning is a computational technique used to explore the conformational landscape of a molecule and to identify its stable conformers and the transition states that connect them. uni-muenchen.deresearchgate.netreadthedocs.io This is particularly useful for molecules with rotatable bonds. A relaxed PES scan involves fixing a specific geometric parameter, such as a dihedral angle, and optimizing the rest of the molecular geometry at each step. q-chem.com By plotting the energy as a function of the scanned coordinate, one can identify the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states. researchgate.net This method is essential for understanding the dynamic behavior and conformational preferences of a molecule. uni-muenchen.dechemshell.org
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
Structure Activity Relationship Sar Theoretical Studies on 2h Indeno 2,1 C Pyridine Scaffolds
Influence of Substituents on Pyridine (B92270) Ring and Indene (B144670) Moiety on Theoretical Reactivity Descriptors
The electronic character of the 2H-Indeno[2,1-c]pyridine system is profoundly influenced by the nature and position of substituents on both its pyridine and indene components. Theoretical reactivity descriptors, derived from computational quantum mechanical calculations, offer quantitative insights into how these modifications can tune the molecule's behavior.
Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and softness are pivotal in this analysis. For instance, the introduction of electron-donating groups (EDGs) like -NH2 or -OCH3 onto the pyridine ring would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, attaching electron-withdrawing groups (EWGs) such as -NO2 or -CN would lower the LUMO energy, enhancing its reactivity towards nucleophiles.
Table 1: Predicted Influence of Substituent Type on Theoretical Reactivity Descriptors of this compound
| Substituent Type | Position | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Predicted Impact on Reactivity |
| Electron-Donating Group (EDG) | Pyridine Ring | Increase | Minimal Change | Enhanced reactivity towards electrophiles |
| Electron-Withdrawing Group (EWG) | Pyridine Ring | Minimal Change | Decrease | Enhanced reactivity towards nucleophiles |
| Electron-Donating Group (EDG) | Indene Moiety | Increase | Minimal Change | Enhanced nucleophilicity of the system |
| Electron-Withdrawing Group (EWG) | Indene Moiety | Minimal Change | Decrease | Enhanced electrophilicity of the system |
Correlation of Computational Descriptors with Theoretical Activity Profiles
In a hypothetical QSAR study, a library of virtual this compound derivatives with diverse substituents would be generated. For each derivative, a suite of quantum chemical descriptors (as mentioned in the previous section) and other physicochemical parameters (e.g., logP, molar refractivity, polar surface area) would be calculated. These descriptors would then be statistically correlated with a theoretical activity profile. This "activity" could be a surrogate for a desired property, such as binding affinity to a hypothetical receptor or a specific electronic property relevant to material science.
The resulting QSAR models, often developed using techniques like multiple linear regression or machine learning algorithms, could then be used to predict the activity of untested derivatives. The robustness of these models would be assessed through rigorous validation techniques. Such in silico screening can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources.
Designing Derivatives for Enhanced Chemical Properties through SAR Insights
The insights gleaned from theoretical SAR and QSAR studies provide a rational basis for the design of novel this compound derivatives with tailored chemical properties. By understanding how different substituents at various positions impact the electronic and steric characteristics of the scaffold, chemists can strategically modify the molecule to achieve a desired outcome.
For example, if the goal is to design a derivative with enhanced electron-accepting capabilities for applications in organic electronics, the SAR insights would suggest the incorporation of strong EWGs on the pyridine and/or indene rings. Computational calculations could then be used to fine-tune the position and nature of these substituents to maximize the desired electronic properties while maintaining synthetic accessibility.
This iterative process of computational design, followed by virtual screening and prioritization, is a powerful tool for accelerating the discovery of new molecules with optimized characteristics.
Computational Docking Studies for Ligand-Target Interactions (Methodological Aspect)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a potential ligand (like a this compound derivative) into the active site of a target protein.
The methodological approach for a computational docking study of this compound derivatives would involve several key steps:
Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, typically from a protein database. The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Preparation of the Ligands: 3D structures of the this compound derivatives are generated and optimized to their lowest energy conformation.
Docking Simulation: A docking algorithm is used to systematically sample a large number of possible conformations and orientations of the ligand within the receptor's binding site.
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each generated pose. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity.
These docking studies can provide valuable insights into the potential biological targets of this compound derivatives and guide the design of new compounds with improved binding affinity and selectivity.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Complex Indenopyridine Architectures
The development of sophisticated molecular structures hinges on the innovation of new synthetic strategies. For complex indenopyridines, future work will likely concentrate on multi-component and domino reactions that construct intricate frameworks in a single operation. Research has demonstrated the power of domino reactions in forming multiple new bonds and stereocenters with high efficiency. researchgate.net One promising direction is the expansion of palladium-catalyzed cycloisomerization cascades, which can involve processes like C–H bond functionalization and alkyne insertion to build fused systems. scholaris.ca The use of zwitterionic intermediates, generated from reagents like triphenylphosphine (B44618) and dialkyl acetylenedicarboxylates, offers another powerful tool for constructing dihydro-2H-indeno[2,1-c]pyridine systems. modares.ac.ir Further exploration into novel starting materials, such as the reaction of phthalic anhydride (B1165640) with ethyl cyanoacetate, can provide entry into diverse indenopyridine dione (B5365651) systems, expanding the library of accessible complex structures. rsc.org
Exploration of Stereoselective Syntheses of Chiral Indenopyridine Derivatives
The biological and material properties of molecules are often dictated by their stereochemistry. A critical and largely unexplored area is the development of asymmetric syntheses to produce enantiomerically pure indenopyridine derivatives. vulcanchem.com Future research should prioritize the design of catalytic asymmetric routes to control the formation of chiral centers. vulcanchem.com Methodologies that have successfully created multiple stereogenic centers, including challenging quaternary centers, with high diastereoselectivity in related heterocyclic systems could be adapted for indenopyridines. modares.ac.ir Investigating asymmetric variants of metal-catalyzed domino reactions represents a particularly promising strategy to access these chiral molecules efficiently. scholaris.ca
Integration of Machine Learning and AI in Indenopyridine Design and Synthesis
Computational chemistry is poised to revolutionize molecular design. For the 2H-Indeno[2,1-c]pyridine family, the integration of machine learning (ML) and artificial intelligence (AI) represents a significant, untapped opportunity. AI algorithms could be trained to predict the electronic properties of novel indenopyridine derivatives, such as their HOMO-LUMO gaps, which is critical for applications in organic electronics. vulcanchem.com ML models could also accelerate the discovery of new synthetic routes by predicting reaction outcomes and optimizing conditions, thereby reducing the need for extensive empirical screening. This computational-first approach could guide synthetic efforts toward derivatives with tailored photophysical or biological properties.
Deepening Mechanistic Understanding of Rearrangements and Domino Reactions
Many efficient syntheses of indenopyridine frameworks rely on complex reaction cascades, including domino reactions and rearrangements. researchgate.net A fundamental future challenge is to gain a deeper mechanistic understanding of these intricate transformations. For instance, detailed mechanistic experiments are needed to fully map the pathways of palladium-catalyzed reactions that proceed via a cascade of C–H bond functionalization and hydride addition. scholaris.ca Similarly, the mechanisms of multi-component domino processes, which can involve sequential steps like imination, dipolar cyclization, and rsc.orgvulcanchem.com-H shifts, require further investigation. researchgate.net This knowledge is essential for controlling selectivity, improving yields, and rationally designing new, even more complex, synthetic sequences.
Development of Sustainable and Environmentally Benign Synthetic Methodologies for Indenopyridines
Green chemistry principles are becoming increasingly central to modern synthetic chemistry. A major future direction for indenopyridine synthesis is the development of sustainable and environmentally friendly methods. This includes the use of ultrasound irradiation, which can promote reactions with shorter times and high yields, as an alternative to conventional heating. researchgate.net Strategies that exhibit high atom and step economy, such as waste-free domino reactions where water is the only byproduct, are highly desirable. researchgate.net The exploration of green solvents and the complete avoidance of column chromatography for product purification are also key goals. researchgate.netresearchgate.net Furthermore, designing synthetic routes that utilize renewable starting materials, such as biomass-derived furan, could significantly reduce the environmental footprint of indenopyridine production. rsc.org
Table of Future Research Directions
| Section | Research Direction | Key Methodologies & Concepts |
|---|---|---|
| 8.1 | Novel Synthetic Routes | Domino reactions, Palladium-catalyzed cycloisomerization, C-H activation, Multi-component reactions. researchgate.netscholaris.ca |
| 8.2 | Stereoselective Synthesis | Catalytic asymmetric routes, Control of stereogenic and quaternary centers. scholaris.camodares.ac.irvulcanchem.com |
| 8.3 | In situ Reaction Monitoring | NMR reaction monitoring, Deuterium-labeling studies. scholaris.ca |
| 8.4 | Machine Learning & AI | Predictive modeling of properties (HOMO-LUMO), Reaction outcome prediction, Synthesis design. vulcanchem.com |
| 8.5 | Mechanistic Understanding | Studies of domino cascades, rsc.orgvulcanchem.com-H shifts, Palladium migration pathways. researchgate.netscholaris.ca |
| 8.6 | Sustainable Synthesis | Ultrasound irradiation, High atom-economy, Green solvents, Renewable starting materials. researchgate.netrsc.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2H-Indeno[2,1-c]pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A widely used approach involves multicomponent reactions. For example, Zhou et al. synthesized chromeno-indeno-pyridine derivatives via a K₂CO₃-promoted three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione. Optimizing stoichiometry (1:1:1 molar ratio) and solvent (ethanol) under reflux achieved yields up to 78% . Key variables include catalyst choice (base vs. acid), temperature (reflux vs. room temperature), and solvent polarity, which directly affect cyclization efficiency.
Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer : Combined spectroscopic analysis is critical:
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1665 cm⁻¹, C=N at ~1574 cm⁻¹) .
- ¹H NMR : Resolves aromatic protons (δ 7.5–8.7 ppm for pyridine and indeno moieties) and substituent environments .
- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M]+ at m/z 278.28 for a related pyridine derivative) and fragmentation patterns .
Consistency across these methods reduces misassignment risks.
Q. How can purification challenges in this compound synthesis be addressed?
- Methodological Answer : Hydrobromide salt formation (e.g., 2,3-dihydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine hydrobromide) improves crystallinity, facilitating recrystallization from ethanol/water mixtures . Column chromatography (silica gel, ethyl acetate/hexane gradient) is effective for neutral derivatives but requires careful monitoring via TLC to prevent decomposition.
Advanced Research Questions
Q. What mechanistic insights explain contradictory yields in Pd-catalyzed functionalization of this compound?
- Methodological Answer : Catalyst-ligand interactions significantly impact efficiency. Voronkov et al. demonstrated that Pd(OAc)₂/pyridine (1:2) enhances acetoxylation rates via ligand-assisted C–H activation, whereas ligand-free Pd(OAc)₂ suffers from aggregation and reduced turnover. Contradictions in literature yields often stem from unaccounted ligand ratios or solvent effects (e.g., DMF vs. toluene) . Rate studies and Hammett analyses (ρ = +0.8 for electron-deficient substrates) further clarify substituent effects.
Q. How do π-stacking interactions in this compound derivatives influence solid-state properties?
- Methodological Answer : X-ray crystallography reveals that planar indeno-pyridine cores (e.g., 7-nitro-2-phenylimidazo[2,1-b]benzothiazole) form π-stacked columns with interplanar distances of ~3.37 Å. These interactions dictate solubility and thermal stability. Deviations in stacking angles (>9°) due to bulky substituents (e.g., nitro groups) reduce crystallinity, necessitating co-crystallization strategies .
Q. What statistical approaches resolve spectral data contradictions in structurally similar derivatives?
- Methodological Answer : Principal Component Analysis (PCA) can deconvolute overlapping UV/Vis or IR signals. For example, PCA differentiated pyridine ligand effects in Pd-catalyzed reactions by isolating spectral contributions from intermediates (e.g., Pd-acetate vs. Pd-pyridine complexes) . Multivariate analysis is critical when substituents (e.g., methyl vs. phenyl) induce minor spectral shifts.
Common Pitfalls & Mitigation Strategies
- Synthetic Pitfalls : Incomplete cyclization due to suboptimal base strength (e.g., NaHCO₃ vs. K₂CO₃). Mitigate by monitoring reaction progress via LC-MS.
- Characterization Errors : Misassignment of aromatic protons in crowded NMR regions. Use 2D NMR (COSY, HSQC) for resolution .
- Mechanistic Overinterpretation : Avoid attributing yield differences solely to catalysts without rate/order studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
